molecular formula C8H9BrO4S B1294188 3-Bromo-4-methoxyphenyl methanesulfonate CAS No. 951885-46-4

3-Bromo-4-methoxyphenyl methanesulfonate

Cat. No. B1294188
M. Wt: 281.13 g/mol
InChI Key: OKYUXDVBQAPOJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-4-methoxyphenyl methanesulfonate involves multiple steps, including acylation, Grignard reactions, demethylation, and etherification. For instance, the acylation of the sodio anion of beta-tetralone with phenyl anisoate, followed by a Grignard reaction with 4-methoxyphenylmagnesium bromide, leads to dihydronaphthalene isomers. Subsequent demethylation and etherification steps yield compounds with potential antiestrogenic activity, as demonstrated in one study . Another paper describes a Friedel–Crafts-type alkylation using bromodifluoro(phenylsulfanyl)methane to synthesize thioesters, benzophenones, and xanthones .

Molecular Structure Analysis

The molecular structure of bromotris(methoxydimethylsilyl)methane was determined by electron diffraction in the gas phase, revealing a C3 symmetry and specific dihedral angles that minimize steric conflict and electron pair interactions . Although this compound is not 3-Bromo-4-methoxyphenyl methanesulfonate, the analysis techniques and structural considerations could be relevant for understanding the molecular structure of related compounds.

Chemical Reactions Analysis

The transformation of isoxazoline-2-oxide derivatives under the influence of titanium tetrabromide has been reported, leading to novel ring transformation products . Additionally, the elimination kinetics of 3-(methoxycarbonyl)propyl methanesulfonate in the gas phase have been studied, showing a high degree of lactone formation and suggesting an intimate ion pair mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-Bromo-4-methoxyphenyl methanesulfonate can be inferred from the synthesis and reaction conditions described in the literature. For example, the methanesulfonic acid-catalyzed synthesis of bis(chromenones) under microwave-assisted conditions indicates that certain related compounds can be synthesized efficiently with high yield and low energy consumption .

Safety And Hazards

3-Bromo-4-methoxyphenyl methanesulfonate may pose certain safety risks. It is advised to handle this compound under inert gas and protect it from moisture . It is also recommended to avoid contact with air and any possible contact with water due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

(3-bromo-4-methoxyphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)13-14(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYUXDVBQAPOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OS(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650102
Record name 3-Bromo-4-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxyphenyl methanesulfonate

CAS RN

951885-46-4
Record name Phenol, 3-bromo-4-methoxy-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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